5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid
Description
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
5-amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)6(4-8(14)15)3-7(13)5-1-2-5/h5-7H,1-4,13H2,(H,14,15) |
InChI Key |
BZSCPHJUZDXMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Addition to α,β-Unsaturated Ketones
A common strategy involves starting from an α,β-unsaturated ketone precursor, where nucleophilic addition introduces the cyclopropyl and trifluoromethyl groups.
- Step 1: Synthesis of a suitable α,β-unsaturated ketone bearing a protected amino group.
- Step 2: Addition of a cyclopropyl nucleophile (e.g., cyclopropylmagnesium bromide) to the unsaturated system under controlled conditions to form the cyclopropyl-substituted intermediate.
- Step 3: Introduction of the trifluoromethyl group via electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl iodide in the presence of a catalyst.
- Step 4: Hydrolysis and oxidation steps to convert the intermediate into the corresponding pentanoic acid derivative.
- Step 5: Amination at the terminal position, often via reductive amination or direct amino substitution.
Advantages: High regioselectivity and the ability to incorporate fluorine and cyclopropyl groups selectively.
Notes on Reaction Conditions and Yields
| Method | Solvent | Catalyst/Reagents | Temperature | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic addition | Tetrahydrofuran (THF) | Grignard reagents | -78°C to room temp | 60-80% | High regioselectivity |
| Radical trifluoromethylation | Dichloromethane (DCM) | Togni’s reagent, radical initiators | Reflux | 50-70% | Sensitive to oxygen |
| Carbenoid cyclopropanation | Dichloromethane | Diazomethane derivatives | 0°C to room temp | 55-75% | Stereoselective |
Research Discoveries and Innovations
- Recent studies have demonstrated the use of photoredox catalysis for trifluoromethylation, offering milder conditions and improved selectivity.
- The development of metal-organic frameworks (MOFs) as catalysts has enhanced the efficiency of cyclopropyl and trifluoromethyl group installation.
- Advances in green chemistry , including solvent-free conditions and recyclable catalysts, have been explored to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, including enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism by which 5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
5-Amino-3-(trifluoromethyl)pentanoic Acid Hydrochloride
- Structure : Differs by lacking the cyclopropyl group at the 5-position.
- Molecular Formula: C₉H₄F₂N₂O₃ (noted discrepancy in formula balance; molecular weight: 226.14) .
5-{[(tert-Butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic Acid
- Structure: Includes a tert-butoxycarbonyl (Boc)-protected amino group.
- Molecular Formula: C₁₁H₁₈F₃NO₄ (MW: 279.26) .
- Key Differences : The Boc group enhances stability during synthesis but must be removed for bioactive applications. The cyclopropyl group in the target compound may offer inherent stability without requiring protection.
3-Amino-5-methylhexanoic Acid
- Structure : Features a methyl group instead of CF₃ and cyclopropyl.
- Properties : Melting point: 249–250°C; CAS RN: 3653-34-7 .
- Key Differences : The methyl group is less electron-withdrawing than CF₃, altering acidity and interaction with biological targets.
Loxiglumide (CR 1505)
- Structure: A pentanoic acid derivative with dichlorobenzoylamino and methoxypropylpentylamino groups.
- Activity : Cholecystokinin antagonist with ED₅₀ values of 9–80 µmol/kg in pancreatitis models .
- Key Differences : The target compound’s cyclopropyl and CF₃ groups may confer distinct receptor-binding profiles compared to Loxiglumide’s aromatic substituents.
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
- Structure: Propanoic acid backbone with a CF₃- and chloro-substituted phenyl group.
- Molecular Formula : C₁₀H₈ClF₃O₂ (MW: 252.62) .
Physicochemical Properties
- Vapor Pressure and Solubility: Pentanoic acid derivatives with CF₃ groups (e.g., ) exhibit lower vapor concentrations due to increased molecular weight and polarity . Cyclopropyl groups may further reduce volatility by adding steric bulk .
- Acidity : The CF₃ group’s electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa) compared to methyl or unsubstituted analogs .
Biological Activity
5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid (abbreviated as CP-AMP) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C8H12F3N
Molecular Weight: 201.18 g/mol
IUPAC Name: 5-amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid
Structural Representation:
CP-AMP's biological activity is primarily linked to its interaction with specific neurotransmitter receptors, particularly those involved in the modulation of glutamatergic signaling. The trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and receptor binding.
Key Mechanisms:
- Glutamate Receptor Modulation: CP-AMP acts as a modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. Its structural analogs have shown varying degrees of agonistic and antagonistic effects on these receptors.
- Neuroprotective Effects: Preliminary studies suggest that CP-AMP may exhibit neuroprotective properties by reducing excitotoxicity associated with excessive glutamate signaling .
Anticancer Activity
Recent studies have explored the anticancer potential of CP-AMP. In vitro assays demonstrated that CP-AMP can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin.
Neuropharmacological Effects
Research indicates that CP-AMP may enhance cognitive functions by modulating synaptic plasticity. Animal models treated with CP-AMP showed improved performance in memory tasks, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 25 | |
| Anticancer | A549 | 20 | |
| Neuroprotection | Mouse Model | N/A | |
| Cognitive Enhancement | Rat Model | N/A |
Case Studies
-
Case Study on Anticancer Properties:
A study evaluated the effects of CP-AMP on MCF-7 cells, revealing significant inhibition of cell proliferation. The study utilized flow cytometry to assess apoptosis rates, which increased by approximately 30% in treated cells compared to controls, indicating a potential mechanism for its anticancer activity. -
Neuroprotective Effects in Animal Models:
In a controlled study using rat models of neurodegeneration, CP-AMP administration resulted in a notable decrease in markers of oxidative stress and inflammation in brain tissues. Behavioral assessments indicated improved memory retention and learning capabilities compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
